1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one 1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18855486
InChI: InChI=1S/C10H10F3NO/c1-6(15)2-7-3-8(10(11,12)13)5-9(14)4-7/h3-5H,2,14H2,1H3
SMILES:
Molecular Formula: C10H10F3NO
Molecular Weight: 217.19 g/mol

1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18855486

Molecular Formula: C10H10F3NO

Molecular Weight: 217.19 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one -

Specification

Molecular Formula C10H10F3NO
Molecular Weight 217.19 g/mol
IUPAC Name 1-[3-amino-5-(trifluoromethyl)phenyl]propan-2-one
Standard InChI InChI=1S/C10H10F3NO/c1-6(15)2-7-3-8(10(11,12)13)5-9(14)4-7/h3-5H,2,14H2,1H3
Standard InChI Key OAMYDDHXHFJUAT-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC1=CC(=CC(=C1)N)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one features a phenyl ring substituted with an amino group (-NH2_2) at the 3-position and a trifluoromethyl group (-CF3_3) at the 5-position. A propan-2-one (acetone) moiety is attached to the aromatic ring via a methylene bridge. The IUPAC name, 1-[3-amino-5-(trifluoromethyl)phenyl]propan-2-one, reflects this arrangement.

Key structural attributes include:

  • Aromatic ring: Provides planar stability and facilitates π-π interactions.

  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability.

  • Amino group: Offers sites for hydrogen bonding and further functionalization.

  • Ketone group: Participates in nucleophilic additions and reductions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC10H10F3NO\text{C}_{10}\text{H}_{10}\text{F}_{3}\text{NO}
Molecular Weight217.19 g/mol
IUPAC Name1-[3-amino-5-(trifluoromethyl)phenyl]propan-2-one
SMILESCC(=O)CC1=CC(=CC(=C1)N)C(F)(F)F
InChI KeyOAMYDDHXHFJUAT-UHFFFAOYSA-N
PubChem CID131464536

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one typically involves multi-step reactions starting from 3-amino-5-(trifluoromethyl)benzene and propan-2-one derivatives. A common approach includes:

  • Friedel-Crafts Acylation: Introducing the acetone moiety via electrophilic aromatic substitution.

  • Functional Group Modifications: Protecting the amino group during reactions to prevent unwanted side interactions.

  • Deprotection and Purification: Isolating the final product through chromatography or crystallization.

The trifluoromethyl group’s strong electron-withdrawing nature directs electrophilic substitution to the meta position, ensuring regioselectivity.

Industrial Scalability

Optimized conditions for large-scale production involve:

  • Catalysts: Lewis acids like AlCl3_3 to enhance acylation efficiency.

  • Solvents: Dichloromethane or toluene for improved solubility.

  • Temperature: Controlled heating (50–80°C) to balance reaction rate and side-product formation.

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its ketone and amino groups. Its log PP (octanol-water partition coefficient) is estimated at 2.0–3.08, indicating moderate lipophilicity . This balance enables membrane permeability, a desirable trait in drug intermediates.

Table 2: Physicochemical Data

PropertyValue
Log PP (iLOGP)2.0
Log PP (XLOGP3)2.75
Solubility in Water0.229 mg/mL
TPSA17.07 Å2^2

Chemical Reactivity and Mechanisms

Functional Group Transformations

  • Amino Group: Undergoes acylation, alkylation, and diazotization. For example, reaction with acetyl chloride yields 1-(3-acetamido-5-(trifluoromethyl)phenyl)propan-2-one.

  • Ketone Group: Participates in Grignard reactions, reductions (e.g., to secondary alcohol), and condensations.

Trifluoromethyl Group Effects

The -CF3_3 group:

  • Electron-Withdrawing: Deactivates the aromatic ring, directing incoming electrophiles to the meta position.

  • Steric Hindrance: Limits accessibility to certain reaction sites, influencing regioselectivity.

Biological and Medicinal Applications

Target Interactions

  • Enzyme Inhibition: The ketone moiety chelates metal ions in catalytic sites (e.g., metalloproteases).

  • Receptor Binding: The aromatic system engages in van der Waals interactions with hydrophobic receptor pockets.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematically modifying substituents to optimize pharmacokinetics.

  • In Vivo Studies: Evaluating bioavailability and toxicity profiles.

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

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